molecular formula C21H20FN3O3 B2427272 N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-fluorophenyl)oxamide CAS No. 898429-47-5

N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-fluorophenyl)oxamide

Cat. No. B2427272
CAS RN: 898429-47-5
M. Wt: 381.407
InChI Key: ZKYUXBGVZFIWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-fluorophenyl)oxamide is a useful research compound. Its molecular formula is C21H20FN3O3 and its molecular weight is 381.407. The purity is usually 95%.
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Scientific Research Applications

Antioxidant, Anti-inflammatory, and Antimicrobial Activities

Quinoline derivatives have been synthesized and evaluated for their biological activities, showing significant antioxidant potential even at low concentrations compared to ascorbic acid. They also exhibit variable antimicrobial activity against bacteria and fungi, and their anti-inflammatory activity ranges from 55-80%. The interaction of these molecules with DNA and bovine serum albumin (BSA) has been studied, revealing strong binding to DNA through intercalation and interaction with BSA through a static quenching process (Douadi et al., 2020).

Dual c-Met/VEGFR2 Receptor Tyrosine Kinase Inhibition

A series of N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides were designed and synthesized, targeting c-Met and VEGFR2 tyrosine kinases. These compounds exhibit potent in vitro activity against these enzymes with IC50 values in the low nanomolar range and have demonstrated high efficacy in vivo in human tumor xenograft models in mice (Mannion et al., 2009).

GABAA/Benzodiazepine Receptor Interaction

Imidazo[1,5-a]quinoxaline amides and carbamates represent a new series of compounds that bind with high affinity to the GABAA/benzodiazepine receptor, displaying a wide range of intrinsic efficacies. The synthesis and characterization of these compounds have contributed to the understanding of ligand-receptor interactions and the development of new therapeutic agents (Tenbrink et al., 1994).

Corrosion Inhibition

Heterocyclic Schiff bases, including quinoline derivatives, have been investigated as corrosion inhibitors for carbon steel in acidic solutions. These studies have provided insights into the mechanisms of corrosion inhibition and the design of more effective inhibitors for industrial applications (Benmahammed et al., 2020).

Synthesis and Optical Properties of Polyheterocycles

The synthesis of novel polyheterocyclic compounds, such as indolizino[3,2-c]quinolines, has been achieved through oxidative Pictet-Spengler cyclization. These compounds exhibit unique optical properties, making them suitable for use as fluorescent probes in aqueous systems, which has implications for biomedical imaging and diagnostics (Park et al., 2015).

properties

IUPAC Name

N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c22-15-6-9-16(10-7-15)23-19(26)20(27)24-17-8-5-13-2-1-11-25(18(13)12-17)21(28)14-3-4-14/h5-10,12,14H,1-4,11H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYUXBGVZFIWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC=C(C=C3)F)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.